molecular formula C17H15N3 B6347786 4-(2-Methylphenyl)-6-phenylpyrimidin-2-amine CAS No. 1354928-96-3

4-(2-Methylphenyl)-6-phenylpyrimidin-2-amine

Cat. No. B6347786
CAS RN: 1354928-96-3
M. Wt: 261.32 g/mol
InChI Key: MANGOHCXSKPRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-Methylphenyl)-6-phenylpyrimidin-2-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes and are part of several larger biomolecules, including the nucleic acids DNA and RNA.


Molecular Structure Analysis

The molecular structure of “4-(2-Methylphenyl)-6-phenylpyrimidin-2-amine” would consist of a pyrimidine core with a phenyl group and a 2-methylphenyl group attached at the 6 and 4 positions, respectively. The presence of these groups could influence the compound’s reactivity and interactions .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Methylphenyl)-6-phenylpyrimidin-2-amine” would depend on its molecular structure. Factors such as polarity, solubility, and stability would be influenced by the presence and position of the phenyl and 2-methylphenyl groups .

Future Directions

The future research directions for “4-(2-Methylphenyl)-6-phenylpyrimidin-2-amine” could involve exploring its potential biological activities, optimizing its synthesis, and studying its interactions with various biological targets .

properties

IUPAC Name

4-(2-methylphenyl)-6-phenylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3/c1-12-7-5-6-10-14(12)16-11-15(19-17(18)20-16)13-8-3-2-4-9-13/h2-11H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANGOHCXSKPRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylphenyl)-6-phenylpyrimidin-2-amine

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